molecular formula C15H28N2O3 B8579765 Tert-butyl (3-azocan-1-yl-3-oxopropyl)carbamate

Tert-butyl (3-azocan-1-yl-3-oxopropyl)carbamate

Cat. No.: B8579765
M. Wt: 284.39 g/mol
InChI Key: VXXRJGHDUMPJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-azocan-1-yl-3-oxopropyl)carbamate is a useful research compound. Its molecular formula is C15H28N2O3 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl N-[3-(azocan-1-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)16-10-9-13(18)17-11-7-5-4-6-8-12-17/h4-12H2,1-3H3,(H,16,19)

InChI Key

VXXRJGHDUMPJKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CCCCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of heptamethyleneimine (254 μl; 2 mmol; 1 eq) and boc-beta-alanine (416.3 mg; 2.20 mmol; 1.10 eq) in DCM (30 ml), are added triethylamine (832 μl; 6 mmol; 3 eq) and 2-chloro-1-methylpyridinium iodide (1533 mg; 6 mmol; 3 eq). The mixture is stirred overnight at RT. The reaction is followed by TLC (cyclohexane/EtOAc 1:1). The reaction mixture is then washed twice with NH4Cl sat. solution and twice with NaHCO3 sat. solution. The organic layer is dried over Na2SO4, filtered and concentrated to give 1.066 g of an orange oil, which is purified by flash chromatography (cyclohexane/EtOAc gradient, from 9/1 to 1/1 over 30 min). The title product is isolated as a slightly yellow solid (477 mg; 84%).
[Compound]
Name
heptamethyleneimine
Quantity
254 μL
Type
reactant
Reaction Step One
Quantity
416.3 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
832 μL
Type
reactant
Reaction Step Two
Quantity
1533 mg
Type
reactant
Reaction Step Two
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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